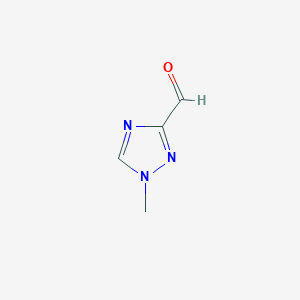

1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-7-3-5-4(2-8)6-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBSACQGJDXXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126748-87-6 | |

| Record name | 1-methyl-1H-1,2,4-triazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-methyl-1H-1,2,4-triazole-3-carbaldehyde: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular structure, synthesis, and key applications, with a focus on its role as a versatile building block for the creation of novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and antimicrobial drugs.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is valued for its metabolic stability, hydrogen bonding capabilities, and ability to coordinate with metal ions in biological targets. The introduction of a methyl group at the N1 position and a carbaldehyde group at the C3 position of the triazole ring, as in this compound, provides a reactive handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₄H₅N₃O.[3] Its structure features a 1,2,4-triazole ring methylated at the N1 position and substituted with a formyl (aldehyde) group at the C3 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 99651-37-3 | [3] |

| Molecular Formula | C₄H₅N₃O | [3] |

| Molecular Weight | 111.1 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-methyl-1,2,4-triazole-3-carbaldehyde | [3] |

Synthesis of this compound: A Conceptual Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related 1,2,4-triazole derivatives. A common approach involves the cyclization of a thiosemicarbazide precursor, followed by methylation and functional group manipulation.

A patent for a related compound, 1-methyl-1H-1,2,4-triazole-3-methyl formate, outlines a multi-step synthesis that begins with the N-methylation of 1,2,4-triazole.[4] A similar strategy could be adapted for the synthesis of the target aldehyde.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Generalized):

Step 1: Synthesis of 1-methyl-1H-1,2,4-triazole

-

To a solution of 1,2,4-triazole in a suitable solvent (e.g., acetonitrile), a base such as potassium hydroxide is added.

-

A methylating agent, for example, methyl iodide, is then added dropwise at a controlled temperature.

-

The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

The crude product is isolated by filtration and purified, for instance, by recrystallization.

Step 2: Formylation of 1-methyl-1H-1,2,4-triazole

-

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocyclic compounds.

-

1-methyl-1H-1,2,4-triazole would be treated with a Vilsmeier reagent, typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

-

The reaction is usually carried out at low temperatures, followed by warming to room temperature or gentle heating.

-

Aqueous workup is then performed to hydrolyze the intermediate and yield the aldehyde.

Step 3: Purification

-

The crude this compound is purified using standard laboratory techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Justification of Experimental Choices: The choice of a strong base and a methylating agent in the first step is a standard and effective method for the N-alkylation of azoles. The Vilsmeier-Haack reaction is a well-established and reliable method for the formylation of heterocyclic rings, offering good regioselectivity in many cases.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, a singlet for the aldehyde proton (CHO), and a singlet for the proton on the triazole ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon, the aldehyde carbonyl carbon, and the two distinct carbons of the triazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (111.1 g/mol ).

Researchers are strongly encouraged to perform full spectroscopic characterization to confirm the identity and purity of their synthesized material.

Applications in Drug Discovery and Development

The 1,2,4-triazole moiety is a cornerstone in the development of antifungal and antiviral agents.[1][5] The aldehyde functionality of this compound serves as a versatile synthetic handle for the introduction of various pharmacophores through reactions such as reductive amination, Wittig reactions, and condensation reactions.

Key Therapeutic Areas:

-

Antifungal Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. This scaffold is known to inhibit the fungal enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6] this compound can be used as a starting material to synthesize novel triazole-based antifungal candidates.[1]

-

Antiviral Agents: The antiviral drug ribavirin, a broad-spectrum antiviral agent, is a notable example of a 1,2,4-triazole derivative.[5] The triazole ring is essential for its biological activity. This compound can serve as a precursor for the synthesis of novel nucleoside and non-nucleoside antiviral compounds.[7][8]

-

Antibacterial and Anticancer Agents: The 1,2,4-triazole scaffold has also been explored for its potential in developing antibacterial and anticancer therapies.[2] The ability to readily modify the aldehyde group allows for the creation of diverse libraries of compounds for screening against these targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information for related compounds such as 1-methyl-1,2,4-triazole suggests that it should be handled with care in a well-ventilated laboratory environment.[9]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

GHS Hazard Statements for a related compound (1-methyl-1H-1,2,4-triazole-5-carbaldehyde): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3] It is prudent to assume similar hazards for the 3-carbaldehyde isomer.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its straightforward, albeit not widely documented, synthesis and the reactivity of its aldehyde group make it an attractive starting material for the creation of novel therapeutic agents, particularly in the fields of antifungal and antiviral research. As with any chemical compound, proper characterization and safe handling are paramount for its successful application in the laboratory.

References

-

American Elements. 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Available from: [Link]

- Siddiqui, N., Ahsan, W., & Alam, M. S. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Acta poloniae pharmaceutica, 70(1), 61-68.

- Kumar, A., Singh, P., & Kumar, S. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmaceutical Sciences and Research, 4(8), 3215.

- Google Patents. Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

- Google Patents. Preparation method of 1H-1,2,4-triazole-3-methyl formate.

-

Sired Udenar. SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL STUDY OF THEIR ANTIFUNGAL ACTIVITY. Available from: [Link]

- El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3638.

-

ResearchGate. Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Derivatives. Available from: [Link]

-

ACS Omega. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Available from: [Link]

-

National Center for Biotechnology Information. Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Available from: [Link]

-

Chemical Synthesis Database. 1-methyl-1H-1,2,3-triazole-4-carbaldehyde. Available from: [Link]

-

Journal of University of Anbar for Pure Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Available from: [Link]

-

SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

-

ResearchGate. Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents. Available from: [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]

-

CORE. Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available from: [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-methyl-1H-1,2,4-triazole-3-carbaldehyde: Synthesis, Properties, and Reactivity

Executive Summary: This document provides a comprehensive technical overview of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole core is a privileged scaffold found in numerous FDA-approved drugs.[1] This guide addresses the specific challenges related to the synthesis of the 3-carbaldehyde isomer, detailing a strategic pathway to overcome regioselectivity issues. It outlines the compound's physicochemical properties, provides an analysis of its expected spectroscopic signature based on data from related isomers, and explores the rich chemical reactivity endowed by its aldehyde functionality. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole system is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4.[2] This structural motif is a cornerstone in modern drug discovery, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for amide and ester groups.[3] Notable pharmaceuticals incorporating this ring system include the antifungals fluconazole and itraconazole.[2]

1.1. Nomenclature and Isomeric Considerations

The substitution pattern on the 1,2,4-triazole ring is critical to its chemical behavior. For a methyl-substituted carbaldehyde, several isomers exist, and it is crucial to distinguish them:

-

This compound (The Target Compound): The focus of this guide.

-

1-methyl-1H-1,2,4-triazole-5-carbaldehyde: A common isomer often produced in direct formylation reactions due to the electronic activation of the C5 position.

-

1,2,3-Triazole Isomers: Compounds such as 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, which possess a different arrangement of nitrogen atoms and thus exhibit distinct chemical properties.[4]

The parent 1H-1,2,4-triazole can exist in two tautomeric forms, but upon N-methylation, the structure is locked. The choice of synthetic strategy is paramount to ensure the selective formation of the desired C3-substituted product over the more readily accessible C5 isomer.

Synthesis Strategies

Direct formylation of 1-methyl-1H-1,2,4-triazole typically yields the 5-carbaldehyde isomer.[1] This is because lithiation, a common method for introducing a formyl group precursor, preferentially occurs at the most acidic proton, which is at the C5 position. Therefore, a multi-step, regiocontrolled approach is necessary to synthesize the 3-carbaldehyde derivative. The following pathway, adapted from principles for synthesizing related 3-substituted triazoles, offers a logical solution.[5]

Proposed Synthetic Pathway

This strategy involves the initial preparation of a 3-carboxylated intermediate, which can then be reduced to the target aldehyde.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole

-

To a solution of 1H-1,2,4-triazole in a suitable solvent like DMF, add a base such as potassium hydroxide.[5]

-

Cool the mixture in an ice bath and add chloromethane or methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup and extract the product with an organic solvent. Purify by distillation or chromatography. The success of this step is validated by the appearance of a new methyl singlet in the 1H NMR spectrum.

Step 2: Synthesis of 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid

-

Causality: To direct metallation to the C3 position, the more acidic C5 position must first be blocked. This is the cornerstone of achieving the desired regioselectivity.

-

Protect the C5 position of 1-methyl-1H-1,2,4-triazole. A bulky protecting group is ideal.

-

In an inert atmosphere, dissolve the protected triazole in dry THF and cool to -78 °C.

-

Add n-butyllithium (n-BuLi) dropwise to deprotonate the C3 position.[5]

-

Bubble CO2 gas through the solution or quench with powdered dry ice.

-

Allow the reaction to warm to room temperature and quench with a saturated NH4Cl solution.

-

Remove the C5 protecting group under appropriate conditions (e.g., with a fluoride source for a silyl group).

-

Acidify the aqueous layer to precipitate the carboxylic acid product. Validation is confirmed by the disappearance of the C3-H proton signal in NMR and the appearance of a carboxylic acid peak in IR spectroscopy.

Step 3: Reduction to this compound

-

Convert the carboxylic acid to its corresponding methyl or ethyl ester using standard methods (e.g., thionyl chloride in methanol).[5][6]

-

Dissolve the ester in a dry, non-protic solvent like toluene or DCM under an inert atmosphere and cool to -78 °C.

-

Add a solution of Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes) dropwise. The reaction progress must be carefully monitored by TLC to avoid over-reduction to the alcohol.

-

Quench the reaction at low temperature with methanol, followed by an aqueous workup (e.g., with Rochelle's salt).

-

Extract the product and purify by column chromatography. The final product is validated by the appearance of an aldehyde proton signal (~9-10 ppm) in the 1H NMR spectrum.

Physicochemical Properties

Quantitative experimental data for this compound is not widely published. The following table summarizes its fundamental properties, with comparative data provided for a closely related isomer where available.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₄H₅N₃O | [7] |

| Molecular Weight | 111.10 g/mol | [7][8] |

| IUPAC Name | This compound | - |

| CAS Number | Data not readily available. Isomer (5-carbaldehyde) is 99651-37-3. | [7][9] |

| Physical State | Expected to be a solid at room temperature. | Comparative[4][10] |

| Melting Point | Not reported. (Comparative: 1-methyl-1H-1,2,3-triazole-4-carbaldehyde melts at 112–114 °C). | [4] |

| Boiling Point | Not reported. | - |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | - |

| pKa | The parent 1,2,4-triazole has a pKa of 10.26. Methylation may slightly alter this value. | [2] |

Spectroscopic and Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data, based on established principles and comparison with isomers, are as follows:

-

¹H NMR Spectroscopy:

-

Aldehyde Proton (CHO): A sharp singlet expected in the δ 9.5-10.5 ppm region.[4]

-

Triazole Proton (C5-H): A singlet expected around δ 8.0-8.5 ppm. Its precise location distinguishes it from the C3-H of the 5-carbaldehyde isomer.

-

Methyl Protons (N-CH₃): A sharp singlet expected around δ 3.9-4.2 ppm.[4]

-

-

¹³C NMR Spectroscopy:

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ at m/z ≈ 111.10 or 112.11, respectively.

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretching band for the aldehyde is expected around 1690-1710 cm⁻¹.

-

C=N and C-N stretching vibrations from the triazole ring will appear in the 1400-1600 cm⁻¹ region.

-

C-H stretching from the aldehyde group may be visible as a weak band near 2820 cm⁻¹ and 2720 cm⁻¹.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the versatile reactivity of its aldehyde group, which serves as a handle for molecular elaboration.

Caption: Reactivity map of this compound.

-

Oxidation: The aldehyde can be readily oxidized to 1-methyl-1H-1,2,4-triazole-3-carboxylic acid using standard oxidizing agents like potassium permanganate or chromium trioxide.[11] This acid is a valuable intermediate for forming amides and esters.

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol, (1-methyl-1H-1,2,4-triazol-3-yl)methanol.[11]

-

Reductive Amination: This is a powerful transformation for building molecular complexity. The aldehyde can react with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, yielding a substituted amine.

-

Condensation Reactions: The aldehyde readily condenses with primary amines to form imines (Schiff bases), which can be further modified or used as ligands in coordination chemistry.[12]

-

Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions, such as the Wittig reaction to form alkenes or aldol reactions, expanding its synthetic utility.

Applications in Research and Development

The combination of the stable, polar 1,2,4-triazole ring and the reactive aldehyde handle makes this compound a high-value intermediate.

-

Medicinal Chemistry: It is an ideal starting point for synthesizing novel drug candidates. The triazole core can interact with biological targets, while the aldehyde allows for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties. The triazole scaffold is associated with antifungal, anticancer, and antibacterial activities.[1][11]

-

Materials Science: The aldehyde functionality enables its use as a monomer or cross-linking agent in the synthesis of novel polymers and functional materials, potentially imparting properties like thermal stability or specific electrical characteristics.[1][11]

-

Agrochemicals: The triazole moiety is prevalent in agrochemicals. This compound serves as a building block for developing new herbicides and fungicides.[11]

Safety and Handling

While a specific safety data sheet for this compound is not available, data from related isomers suggests appropriate precautions. The isomeric compound 1-methyl-1H-1,2,3-triazole-5-carbaldehyde is classified with the following hazards:

-

Harmful if swallowed (H302)[8]

-

Causes skin irritation (H315)[8]

-

Causes serious eye irritation (H319)[8]

-

May cause respiratory irritation (H335)[8]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

References

- PubChem. 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde. [Link]

- Google Patents.

- American Elements. 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. [Link]

- PubChem. 1H-1,2,3-triazole-4-carbaldehyde. [Link]

- Al-Nahrain Journal of Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]

- Google Patents.

- Google Patents.

- The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

- MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

- Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

- Chem-Impex. 1H-[5][7][8]triazole-4-carbaldehyde. [Link]

- SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

- ISRES Publishing. synthesis of 1,2,4 triazole compounds. [Link]

- Wikipedia. 1,2,4-Triazole. [Link]

- ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

- ACS Publications. Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II). [Link]

- LookChem. CAS No.35854-86-5,6-Nonen-1-ol, (6Z)-. [Link]

- ResearchGate. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]

Sources

- 1. Buy 1-methyl-1H-1,2,4-triazole-5-carbaldehyde | 99651-37-3 [smolecule.com]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 6. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 7. 1-Methyl-1H-1,2,4-Triazole-5-Carbaldehyde | CymitQuimica [cymitquimica.com]

- 8. 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | C4H5N3O | CID 21187507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. 1H-[1,2,4]Triazole-3-carbaldehyde | 31708-25-5 [sigmaaldrich.com]

- 11. Buy 1H-1,2,4-triazole-3-carbaldehyde | 31708-25-5 [smolecule.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

1-methyl-1H-1,2,4-triazole-3-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique trifunctional nature—a reactive aldehyde group, a stable triazole core, and a specific N-methylation pattern—makes it an invaluable synthon for constructing complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of the principal synthetic pathway to this target molecule, emphasizing the chemical rationale behind procedural steps, detailed experimental protocols, and critical process considerations. The content is tailored for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of its synthesis.

Introduction and Strategic Overview

The synthesis of substituted triazoles is a cornerstone of modern heterocyclic chemistry. The title compound, this compound, is of particular interest as it serves as a precursor for a wide range of pharmaceutical agents. The aldehyde functionality allows for a multitude of subsequent transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling facile diversification of the molecular scaffold[1].

The primary challenge in synthesizing this molecule lies in achieving precise regioselectivity during the N-methylation of the triazole ring and the controlled introduction of the sensitive aldehyde group. Direct formylation of the 1-methyl-1H-1,2,4-triazole ring at the C3 position is often difficult and low-yielding due to the electronic nature of the heterocycle. Therefore, a more robust and widely adopted strategy involves the synthesis of a stable precursor, (1-methyl-1H-1,2,4-triazol-3-yl)methanol, followed by its selective oxidation to the desired aldehyde. This two-stage approach offers superior control and generally results in higher overall yields.

This guide will focus on this reliable two-step pathway:

-

Stage 1: Synthesis of the precursor alcohol, (1-methyl-1H-1,2,4-triazol-3-yl)methanol.

-

Stage 2: Selective oxidation of the alcohol to yield this compound.

Principal Synthetic Pathway: A Mechanistic Approach

The most field-proven route begins with the commercially available methyl-1H-1,2,4-triazole-3-carboxylate. This strategy leverages the stability of the ester functional group, which can be readily reduced post-methylation.

Caption: A robust three-step synthesis of the target aldehyde from a commercially available triazole ester.

Step 1: Regioselective N-Methylation

The triazole ring possesses two potential sites for alkylation (N1 and N4). Achieving selectivity for the N1 position is critical. The reaction of the sodium salt of the triazole with an alkylating agent like iodomethane typically favors N1-alkylation[2][3].

-

Expertise & Causality: The formation of the triazole anion with a strong base (e.g., sodium hydride) deprotonates the most acidic proton on the ring. Subsequent attack by methyl iodide proceeds preferentially at the N1 position due to a combination of steric and electronic factors. Using a polar aprotic solvent like DMF or THF is essential to solvate the cation and facilitate the nucleophilic substitution reaction.

Step 2: Reduction of the Ester to the Primary Alcohol

With the N1 position successfully methylated, the next step is the reduction of the methyl ester to the corresponding primary alcohol.

-

Expertise & Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required for this transformation. LiAlH₄ is a potent source of hydride ions (H⁻) that readily attacks the electrophilic carbonyl carbon of the ester. The reaction must be performed under strictly anhydrous conditions in an ethereal solvent like THF, as LiAlH₄ reacts violently with water. An acidic workup is then used to protonate the resulting alkoxide and quench any excess reagent.

Step 3: Selective Oxidation of the Alcohol to the Aldehyde

This is the final and most delicate step. Over-oxidation to the carboxylic acid must be avoided.

-

Expertise & Causality: The oxidation of a primary alcohol attached to a heterocyclic ring to an aldehyde is best accomplished with a mild and selective oxidizing agent. Manganese dioxide (MnO₂) is an excellent choice for this purpose[4]. It is a heterogeneous reagent that selectively oxidizes allylic, benzylic, and similar activated alcohols. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at room temperature. The solid MnO₂ is easily removed by filtration upon reaction completion, simplifying the product workup.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanol

This protocol combines the N-methylation and reduction steps for efficiency.

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| Methyl-1H-1,2,4-triazole-3-carboxylate | 127.10 | 50.0 | 6.35 g |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 55.0 | 2.20 g |

| Anhydrous Dimethylformamide (DMF) | - | - | 100 mL |

| Iodomethane (MeI) | 141.94 | 55.0 | 3.4 mL (7.8 g) |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 75.0 | 2.85 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 150 mL |

Step-by-Step Methodology:

-

N-Methylation: a. To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion). b. Carefully add 50 mL of anhydrous DMF. c. Cool the suspension to 0 °C in an ice bath. d. Add a solution of methyl-1H-1,2,4-triazole-3-carboxylate in 50 mL of anhydrous DMF dropwise over 30 minutes. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. f. Cool the mixture back to 0 °C and add iodomethane dropwise. g. Stir at room temperature for 3-4 hours until TLC analysis indicates complete consumption of the starting material. h. Carefully quench the reaction by the slow addition of 20 mL of saturated ammonium chloride solution. i. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.

-

Ester Reduction: a. Prepare a suspension of LiAlH₄ in 100 mL of anhydrous THF in a separate dry 500 mL flask under nitrogen at 0 °C. b. Dissolve the crude ester from the previous step in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. d. Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (3 mL), 15% NaOH solution (3 mL), and then water again (9 mL). e. Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite. f. Wash the filter cake with THF. g. Concentrate the combined filtrates under reduced pressure to yield the crude product, (1-methyl-1H-1,2,4-triazol-3-yl)methanol, which can be purified by column chromatography or recrystallization[5].

Protocol 2: Oxidation to this compound

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| (1-methyl-1H-1,2,4-triazol-3-yl)methanol[6] | 113.12 | 20.0 | 2.26 g |

| Activated Manganese Dioxide (MnO₂) | 86.94 | 200.0 | 17.4 g (10 eq.) |

| Dichloromethane (DCM) | - | - | 200 mL |

Step-by-Step Methodology:

-

Reaction Setup: a. To a 500 mL round-bottom flask, add the (1-methyl-1H-1,2,4-triazol-3-yl)methanol and 200 mL of DCM. b. Add the activated manganese dioxide in one portion. Using a large excess (10-fold by weight or molar equivalent) is crucial for driving the reaction to completion. c. Stir the black suspension vigorously at room temperature.

-

Monitoring and Workup: a. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 12-24 hours. b. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids. c. Wash the Celite pad thoroughly with additional DCM (3 x 50 mL) to ensure complete recovery of the product. d. Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purification: a. The crude product is typically a pale yellow solid or oil. b. Purification can be achieved via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

Workflow and Characterization

The overall process from synthesis to final product validation follows a standard chemistry workflow.

Caption: General experimental workflow from synthesis to characterization.

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect a singlet for the methyl group (N-CH₃), a singlet for the aldehyde proton (-CHO), and a singlet for the triazole ring proton (C5-H).

-

¹³C NMR: Will show characteristic peaks for the aldehyde carbonyl, the triazole ring carbons, and the methyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₄H₅N₃O (MW: 111.10) should be observed.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence involving N-methylation of a triazole-3-carboxylate precursor, followed by reduction to the primary alcohol and subsequent selective oxidation. This pathway, while involving several steps, provides a high degree of control over regioselectivity and functional group manipulation, making it a superior strategy to direct formylation attempts. By understanding the mechanistic principles behind each transformation, researchers can effectively troubleshoot and optimize this synthesis for applications in pharmaceutical and materials science discovery.

References

- 1. Buy 1H-1,2,4-triazole-3-carbaldehyde | 31708-25-5 [smolecule.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 5. (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol | 135242-93-2 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

A Technical Guide to the Spectral Analysis of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document serves as a predictive guide based on established spectroscopic principles and comparative data from the parent compound, 1H-1,2,4-triazole-3-carbaldehyde, and other structurally related triazole derivatives. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its analogues, which are of significant interest in medicinal chemistry and drug development.[1] We will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this molecule.

Introduction: The Significance of this compound

The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1] The introduction of a methyl group at the N1 position and a carbaldehyde group at the C3 position of the triazole ring creates a molecule with unique electronic and steric properties, making it a valuable synthon for the synthesis of more complex drug candidates. Accurate and unambiguous structural characterization is paramount in the drug discovery and development pipeline to ensure efficacy, safety, and reproducibility. Spectroscopic techniques are the most powerful tools for achieving this.

This guide will provide a detailed exposition of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. Each section will cover the theoretical basis of the technique, a generalized experimental protocol, and an in-depth interpretation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The key resonances are predicted as follows:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.2 | Singlet | 1H | Aldehyde proton (-CHO) | The strong deshielding effect of the electronegative oxygen atom and the adjacent triazole ring will shift this proton significantly downfield. |

| ~8.5 - 8.8 | Singlet | 1H | Triazole ring proton (C5-H) | The electron-withdrawing nature of the triazole ring and the adjacent aldehyde group will result in a downfield chemical shift for this proton. |

| ~3.9 - 4.2 | Singlet | 3H | Methyl protons (-CH₃) | The methyl group attached to the nitrogen atom of the triazole ring will appear as a singlet in the upfield region. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide complementary information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 190 | Aldehyde carbon (-CHO) | The carbonyl carbon is highly deshielded and will appear at a characteristic downfield position. |

| ~155 - 160 | Triazole ring carbon (C3) | This carbon is attached to the electron-withdrawing aldehyde group and two nitrogen atoms, leading to a downfield shift. |

| ~145 - 150 | Triazole ring carbon (C5) | This carbon is part of the heterocyclic ring and its chemical shift is influenced by the surrounding nitrogen atoms. |

| ~35 - 40 | Methyl carbon (-CH₃) | The methyl carbon attached to the nitrogen will have a characteristic upfield chemical shift. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[3]

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

Sources

solubility of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a predictive framework based on its molecular structure and the fundamental principles of organic chemistry. Furthermore, it offers detailed, field-proven methodologies for researchers and drug development professionals to accurately determine its solubility in a range of common organic solvents. This guide is designed to be a practical resource, enabling scientists to make informed decisions in experimental design, from reaction chemistry to formulation development.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a five-membered 1,2,4-triazole ring, substituted with a methyl group at the N1 position and a carbaldehyde (aldehyde) group at the C3 position. The molecular formula is C₄H₅N₃O.[1][2] The unique arrangement of nitrogen atoms in the triazole ring, coupled with the polar aldehyde group, imparts specific physicochemical properties that are critical to its behavior in solution. Triazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[3][4] Understanding the solubility of this particular carbaldehyde is a foundational step for its application in synthesis, purification, and formulation.

Predicted Solubility Profile: A Molecular Structure-Based Analysis

The principle of "like dissolves like" is the cornerstone of predicting solubility.[5][6] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility in various organic solvents.

-

Polarity: The molecule possesses several features that contribute to an overall polar character. The three nitrogen atoms in the triazole ring and the oxygen atom of the carbonyl group in the carbaldehyde are electronegative, creating significant dipole moments.[7] The presence of lone pairs of electrons on the nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents.[3][8]

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, and the C-H bond of the aldehyde group has some acidic character, potentially acting as a weak hydrogen bond donor. The nitrogen atoms of the triazole ring can also act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests a higher affinity for polar protic and aprotic solvents.[3][8]

-

Molecular Size: The molecule is relatively small, which generally favors solubility as less energy is required to overcome the lattice energy of the solid state compared to larger molecules.[5]

Based on this analysis, this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents.

Quantitative Solubility Determination: An Experimental Approach

To establish a quantitative understanding of the compound's solubility, a systematic experimental approach is necessary. The following table outlines a selection of organic solvents, categorized by their polarity, which are recommended for solubility testing.

Table 1: Recommended Organic Solvents for Solubility Testing of this compound

| Solvent Category | Solvent | Dielectric Constant (20°C) | Predicted Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Polar Protic | Water | 80.1 | Moderate | To be determined experimentally |

| Methanol | 32.7 | High | To be determined experimentally | |

| Ethanol | 24.5 | High | To be determined experimentally | |

| Isopropanol | 19.9 | Moderate | To be determined experimentally | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | To be determined experimentally |

| N,N-Dimethylformamide (DMF) | 36.7 | Very High | To be determined experimentally | |

| Acetonitrile | 37.5 | High | To be determined experimentally | |

| Acetone | 20.7 | Moderate to High | To be determined experimentally | |

| Tetrahydrofuran (THF) | 7.6 | Moderate | To be determined experimentally | |

| Slightly Polar | Ethyl Acetate | 6.0 | Low to Moderate | To be determined experimentally |

| Dichloromethane (DCM) | 9.1 | Low to Moderate | To be determined experimentally | |

| Nonpolar | Toluene | 2.4 | Low | To be determined experimentally |

| Hexane | 1.9 | Very Low | To be determined experimentally |

Experimental Protocol for Solubility Determination

The following protocol describes a reliable method for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the liquid phase remains constant over time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any suspended solid particles, centrifuge the aliquot or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of the compound in each solvent at known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC.

-

Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor) × 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be controlled during experimental determination and considered during its application.

-

Temperature: The solubility of solids in liquids generally increases with temperature.[5][9] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the intermolecular forces in the solid lattice.[9] For applications requiring higher concentrations, heating the solvent may be a viable strategy.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A systematic study across a range of solvents with varying polarities is essential to fully characterize the solubility profile.

-

Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, high-purity sample for accurate determinations.

-

pH (for aqueous solutions): The triazole ring has basic nitrogen atoms and can be protonated under acidic conditions.[4] Protonation would likely increase the aqueous solubility. Therefore, the pH of the aqueous medium will significantly impact the solubility.

Conclusion

While specific, published quantitative data on the is scarce, a thorough understanding of its molecular structure allows for strong predictions of its solubility behavior. It is anticipated to be highly soluble in polar aprotic and protic solvents and poorly soluble in nonpolar solvents. This guide provides a robust experimental framework for researchers to quantitatively determine the solubility in various organic solvents. The provided protocol, when followed diligently, will yield reliable and reproducible data, which is indispensable for the successful application of this compound in research and development.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link][10]

-

Anonymous. (2024, September 24). Solubility test for Organic Compounds. Retrieved from a private source.[11]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link][12]

-

UTSC. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved from a private source.[13]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a private source.[14]

-

Anonymous. (n.d.). Factors affecting solubility. Retrieved from a private source.[5]

-

PubChem. (n.d.). 1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link][15]

-

Tiwari Academy Discussion Forum. (2024, February 15). What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain?. Retrieved from a private source.[8]

-

Chemical Synthesis Database. (2025, May 20). 1-methyl-1H-1,2,3-triazole-4-carbaldehyde. Retrieved from a private source.[16]

-

Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link][3]

-

Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Retrieved from [Link][7]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link][9]

-

ResearchGate. (2022, April). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 67(5). Retrieved from [Link][17]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link][6]

-

Journal of University of Anbar for Pure Science. (2025, January 16). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from a private source.[18]

-

MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link][19]

-

AMERICAN ELEMENTS. (n.d.). 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. Retrieved from [Link][2]

-

ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from a private source.[20]

Sources

- 1. 1-Methyl-1H-1,2,4-Triazole-5-Carbaldehyde | CymitQuimica [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. youtube.com [youtube.com]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. www1.udel.edu [www1.udel.edu]

- 15. 1H-1,2,3-triazole-4-carbaldehyde | C3H3N3O | CID 227927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. researchgate.net [researchgate.net]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. mdpi.com [mdpi.com]

- 20. isres.org [isres.org]

Navigating the Stability and Storage of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Versatile Heterocycle

1-methyl-1H-1,2,4-triazole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive aldehyde moiety appended to a stable triazole core, makes it a valuable precursor for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents, prized for its metabolic stability and ability to engage in various biological interactions.[1] The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse compound libraries for biological screening.

However, the very reactivity that makes this compound a valuable synthetic intermediate also presents significant challenges regarding its stability and long-term storage. Understanding the factors that govern its degradation is paramount to ensuring the integrity of starting materials, the reproducibility of synthetic protocols, and the quality of downstream products. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon fundamental chemical principles and data from analogous structures to offer field-proven insights for researchers in the pharmaceutical and chemical sciences.

I. Chemical Stability Profile: A Tale of Two Moieties

The stability of this compound is intrinsically linked to the chemical properties of its two key functional groups: the 1,2,4-triazole ring and the aldehyde group.

The Robustness of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is an aromatic heterocycle, a characteristic that imparts significant thermodynamic stability.[2] This aromaticity arises from the delocalization of six π-electrons across the five-membered ring. Generally, the 1,2,4-triazole nucleus is resistant to a range of chemical conditions, including moderate heat and non-extreme pH environments.[2] The N-methylation at the 1-position further enhances its stability by preventing tautomerization.

The Susceptibility of the Aldehyde Functionality

In contrast to the stable triazole ring, the aldehyde group is inherently susceptible to several degradation pathways. The primary routes of degradation for aldehydes, particularly aromatic and heterocyclic aldehydes, are oxidation and polymerization.

-

Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, 1-methyl-1H-1,2,4-triazole-3-carboxylic acid. This process can be initiated by atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities. The formation of the carboxylic acid impurity can alter the reactivity of the starting material and complicate purification processes.

-

Polymerization/Self-Condensation: Aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts. This can lead to the formation of oligomeric or polymeric materials, reducing the purity and potency of the compound. For some N-unsubstituted azole aldehydes, dimerization to form hemiaminals has been observed in the solid state.[3] While the N-methylation of the target compound may reduce the likelihood of such specific dimerization, the potential for other forms of self-reaction should not be disregarded.

II. Recommended Storage Conditions: Preserving Chemical Integrity

Based on the inherent chemical properties of heterocyclic aldehydes, the following storage conditions are recommended to ensure the long-term stability of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions, including oxidation and polymerization. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, thereby inhibiting oxidative degradation to the carboxylic acid. |

| Light | Amber vial or stored in the dark | Protects the compound from photolytically initiated degradation pathways. |

| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and potential moisture-catalyzed degradation. |

| Container | Glass vial with a chemically inert cap liner | Avoids potential leaching or reaction with plastic containers. |

III. Experimental Protocol: A Framework for Stability Assessment (Forced Degradation Study)

To rigorously assess the stability of this compound and identify potential degradation products, a forced degradation study is an indispensable tool in the drug development process.[4][5] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective

To identify the degradation pathways and major degradation products of this compound under various stress conditions.

Materials

-

This compound

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Calibrated pH meter

-

HPLC-UV/MS system

-

Photostability chamber

-

Oven

Step-by-Step Methodology

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 N NaOH, and dilute for HPLC analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Incubate at 60°C for 24 hours.

-

At specified time points, withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

At specified time points, withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Transfer a known amount of the solid compound into a glass vial.

-

Place the vial in an oven at a high temperature (e.g., 80°C) for a specified duration.

-

At time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both samples by HPLC at appropriate time intervals.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the mass of the degradation products.

-

Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify new peaks corresponding to degradation products.

-

Visualization of the Experimental Workflow

Caption: Forced degradation experimental workflow.

IV. Conclusion: A Proactive Approach to Stability

While this compound possesses a robust heterocyclic core, the reactivity of its aldehyde functionality necessitates careful consideration of its handling and storage. The primary degradation pathways to be mindful of are oxidation to the corresponding carboxylic acid and potential polymerization. By adhering to the recommended storage conditions of refrigeration in a dark, dry, and inert environment, researchers can significantly mitigate the risk of degradation, thereby ensuring the quality and reliability of this important synthetic intermediate. The implementation of forced degradation studies provides a robust framework for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods, which are crucial for regulatory submissions and ensuring the overall quality of pharmaceutical products.

References

-

PubChem. 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]

-

Stability of 1,2,4-triazoles? ResearchGate. [Link]

-

Practical synthesis of functionalized 1,5-disubstituted 1,2,4-triazole derivatives. PubMed. [Link]

-

Forced Degradation – A Review. MedCrave online. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

Force degradation study of compound A3. ResearchGate. [Link]

-

Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

- Preparation method of 1H-1,2,4-triazole-3-methyl formate.

-

Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [Link]

-

Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Cheméo. [Link]

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. [Link]

-

1-methyl-1H-1,2,4-triazole-5-carbaldehyde. American Elements. [Link]

-

N-Unsubstituted 1,2,4-Triazole-3-carbaldehydes. Australian Journal of Chemistry. [Link]

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. chemsynthesis.com [chemsynthesis.com]

The 1,2,4-Triazole Scaffold: A Journey from Discovery to Therapeutic Prominence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1] Its remarkable metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide and ester groups have cemented its role as a cornerstone in the development of a multitude of therapeutic agents.[1] This guide provides a comprehensive exploration of the discovery and rich history of 1,2,4-triazole compounds. We will delve into the pioneering synthetic methodologies that enabled their creation, trace their evolution into blockbuster antifungal drugs, and survey their broader applications in medicine and industry. This paper will further provide detailed experimental protocols for classical and modern synthetic routes, alongside a critical examination of their mechanisms of action, offering valuable insights for professionals engaged in drug discovery and development.

The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Pioneers

The story of 1,2,4-triazoles begins in the late 19th and early 20th centuries, with foundational work by chemists who developed the initial pathways to this crucial heterocyclic system. Two classical named reactions, the Pellizzari and Einhorn-Brunner reactions, were instrumental in unlocking the synthetic accessibility of 1,2,4-triazoles, paving the way for future exploration of their chemical and biological properties.

The Pellizzari Reaction: A Thermal Condensation Approach

First reported by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[2][3] The traditional method involves heating the reactants at high temperatures, often exceeding 200°C, either neat or in a high-boiling solvent.[2]

The mechanism commences with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide.[4] This is followed by a series of cyclization and dehydration steps to form the stable 1,2,4-triazole ring.[4] While effective, the Pellizzari reaction in its classical form can be hampered by the need for high temperatures, long reaction times, and often results in low yields.[3] A significant challenge, particularly in reactions with different acyl groups on the amide and acylhydrazide, is the formation of a mixture of isomeric 1,2,4-triazoles due to an "interchange of acyl groups."[4]

Modern modifications, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields, offering a more efficient and environmentally friendly alternative to the classical thermal method.[3]

Caption: Generalized mechanism of the Pellizzari reaction.

The Einhorn-Brunner Reaction: An Acid-Catalyzed Condensation

Independently described by Alfred Einhorn in 1905 and Karl Brunner in 1914, the Einhorn-Brunner reaction offers another powerful method for the synthesis of substituted 1,2,4-triazoles.[5][6][7] This acid-catalyzed condensation involves the reaction of diacylamines (imides) with hydrazines.[5]

The generally accepted mechanism begins with the protonation of the hydrazine, followed by a nucleophilic attack on one of the carbonyl groups of the diacylamine.[5] Subsequent dehydration and intramolecular cyclization lead to the formation of the heterocyclic ring, with a final dehydration step yielding the aromatic 1,2,4-triazole.[5] A key advantage of the Einhorn-Brunner reaction is its predictable regioselectivity when using unsymmetrical diacylamines. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting 1,2,4-triazole ring.[5][8]

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

The Rise of the Azoles: 1,2,4-Triazoles in Antifungal Therapy

The most profound impact of 1,2,4-triazole chemistry has been in the field of antifungal therapy. The development of "azole" antifungals, particularly the triazoles, revolutionized the treatment of systemic fungal infections, which were once associated with high mortality rates.[9]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][10] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][11] By binding to the heme iron of the enzyme, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and increased membrane permeability, ultimately inhibiting fungal growth.[1][10] The triazoles exhibit a higher affinity for the fungal CYP51 enzyme compared to its human counterpart, which contributes to their therapeutic window.[12]

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungals.

Landmark Triazole Antifungals: Fluconazole and Itraconazole

The first generation of triazole antifungals, including fluconazole and itraconazole, demonstrated significant improvements over earlier imidazole-based drugs.[9]

-

Fluconazole: Introduced in the 1980s, fluconazole is a bis-triazole antifungal agent effective against a wide range of fungal pathogens, particularly Candida species.[13][14] Its favorable pharmacokinetic profile, including excellent oral bioavailability and penetration into the central nervous system, established it as a cornerstone of antifungal therapy.[9][13]

-

Itraconazole: With a broader spectrum of activity than fluconazole, itraconazole is effective against Aspergillus species in addition to Candida.[9][12] It is a highly lipophilic compound that requires an acidic environment for optimal absorption.[9]

The development of second-generation triazoles, such as voriconazole and posaconazole, further expanded the antifungal arsenal, offering improved activity against resistant strains and a broader spectrum of coverage.[9]

Beyond Antifungals: Diverse Applications of 1,2,4-Triazoles

The versatility of the 1,2,4-triazole scaffold extends far beyond its antifungal properties, with applications in various other therapeutic areas and industrial sectors.

Medicinal Chemistry Applications

The 1,2,4-triazole moiety is a key pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities.[15]

| Therapeutic Area | Examples of 1,2,4-Triazole Drugs | Primary Mechanism of Action |

| Antiviral | Ribavirin[1] | Inhibition of viral RNA and DNA synthesis. |

| Anticancer | Letrozole, Anastrozole[1][16] | Aromatase inhibitors for breast cancer therapy. |

| Anticonvulsant | Loreclezole | Modulator of GABA-A receptors. |

| Anti-inflammatory | Various investigational compounds | Inhibition of inflammatory mediators. |

Recent research has also explored 1,2,4-triazole derivatives as potential ferroptosis inhibitors, highlighting their potential in treating diseases associated with this form of regulated cell death.[17]

Agrochemical and Industrial Applications

In the agrochemical industry, certain 1,2,4-triazole derivatives are utilized as active ingredients in crop protection products, such as fungicides and plant growth regulators like paclobutrazol.[6][18][19] Their ability to inhibit fungal growth is also valuable in preserving agricultural yields. Industrially, 1,2,4-triazoles find use as corrosion inhibitors and as precursors in the synthesis of fine chemicals and polymers.[18][20]

Experimental Protocols: Synthesis of Key 1,2,4-Triazole Compounds

The following sections provide detailed, step-by-step methodologies for the synthesis of representative 1,2,4-triazole compounds.

Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction

This protocol describes the traditional, neat synthesis of a symmetrical 1,2,4-triazole.[2]

Materials:

-

Benzamide

-

Benzoylhydrazide

-

Ethanol (for recrystallization)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[2]

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[2]

-

Maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Allow the reaction mixture to cool to room temperature, at which point it should solidify.[2]

-

Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[2]

Protocol 2: Synthesis of a Substituted 1,2,4-Triazole via the Einhorn-Brunner Reaction

This protocol outlines a general procedure for the Einhorn-Brunner reaction in a solvent.[6]

Materials:

-

Substituted diacylamine (imide)